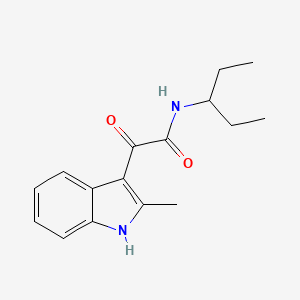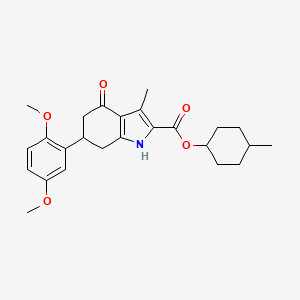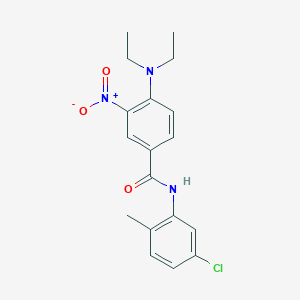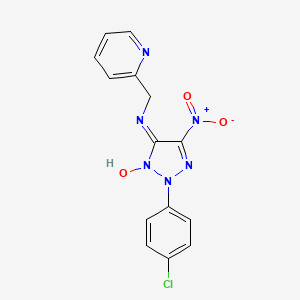
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ERK5 inhibitor XMD8-92, is a small molecule inhibitor that targets the extracellular signal-regulated kinase 5 (ERK5) pathway. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation, differentiation, survival, and angiogenesis. The dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, cardiovascular disease, and inflammation.
Mécanisme D'action
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 targets the N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide pathway by inhibiting the kinase activity of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is activated by various extracellular signals, such as growth factors and cytokines, and phosphorylates downstream targets, such as transcription factors and kinases. The inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 prevents the phosphorylation of downstream targets and leads to the inhibition of cell proliferation, differentiation, survival, and angiogenesis.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has been shown to have various biochemical and physiological effects. In cancer cells, XMD8-92 inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In animal models of cancer, XMD8-92 inhibits tumor growth and metastasis.
In cardiovascular disease, XMD8-92 inhibits angiogenesis and cardiac hypertrophy in animal models. Inflammation is another area where XMD8-92 has been shown to have potential therapeutic effects. XMD8-92 inhibits the production of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has several advantages for lab experiments. XMD8-92 is a small molecule inhibitor that can be easily synthesized and purified. XMD8-92 is also highly selective for N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and does not inhibit other MAPKs. Therefore, XMD8-92 can be used to specifically target the N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide pathway in various cell types and animal models.
However, there are also some limitations for lab experiments with XMD8-92. XMD8-92 has low solubility in aqueous solutions, which can limit its use in some experimental settings. XMD8-92 also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has shown promising results in preclinical studies for various diseases. However, there are still many areas that need to be explored in future studies. One area of future research is the optimization of XMD8-92 for improved pharmacokinetic properties, such as solubility and half-life. Another area of future research is the investigation of the combination therapy of XMD8-92 with other anti-cancer agents, such as chemotherapy and immunotherapy. Furthermore, the role of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should also be investigated.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibitor XMD8-92 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to promote tumor growth, invasion, and metastasis. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential anti-cancer therapy. Several studies have demonstrated that XMD8-92 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. XMD8-92 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In cardiovascular disease, N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to play a critical role in angiogenesis and cardiac hypertrophy. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential therapy for cardiovascular diseases. Several studies have demonstrated that XMD8-92 can inhibit angiogenesis and cardiac hypertrophy in animal models.
Inflammation is another area where N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been implicated. N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to regulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Therefore, the inhibition of N-(1-ethylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with XMD8-92 has been investigated as a potential therapy for inflammatory diseases. Several studies have demonstrated that XMD8-92 can inhibit the production of pro-inflammatory cytokines in animal models of inflammation.
Propriétés
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentan-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-11(5-2)18-16(20)15(19)14-10(3)17-13-9-7-6-8-12(13)14/h6-9,11,17H,4-5H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHIRYMWWVELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(pentan-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)
![4-(2-chlorophenyl)-N-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4190031.png)
![N-[2-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4190036.png)
![3-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190048.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4190056.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)

![dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4190097.png)